2-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol
CAS No.:
Cat. No.: VC17935773
Molecular Formula: C20H28O10
Molecular Weight: 428.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol -](/images/structure/VC17935773.png)
Specification
Molecular Formula | C20H28O10 |
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Molecular Weight | 428.4 g/mol |
IUPAC Name | 2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C20H28O10/c21-9-12-14(22)17(25)20(29-12)28-10-13-15(23)16(24)18(26)19(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2 |
Standard InChI Key | IEBFEMIXXHIISM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O |
Introduction
Chemical Identification and Structural Features
The compound’s IUPAC name reveals a bifunctional structure comprising two cyclic ether moieties: an oxolane (tetrahydrofuran) ring and an oxane (pyran) ring. The oxolane subunit at position 2 contains 3,4-dihydroxy and hydroxymethyl groups, while the oxane ring at position 6 is substituted with a 3-phenylprop-2-enoxy group and three vicinal triol groups. This configuration suggests a hybrid glycoside structure, where the oxolane may act as a glycosidic linker to the oxane core .
Key structural parallels exist with patented SGLT2 inhibitors, such as (2s,3r,4r,5s,6r)-2-[4-chloro-3-benzylphenyl]-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol derivatives . These analogs share the hydroxymethyl-oxane backbone and aromatic ether substituents, highlighting the importance of planar ring systems and hydrogen-bonding networks for bioactivity .
Synthesis and Structural Elucidation
Synthetic Pathways
While no direct synthesis route for the compound is documented in the provided sources, methodologies for analogous structures suggest a multi-step approach. For example, EP2187742B1 details the synthesis of tetrahydro-pyran derivatives via nucleophilic substitution reactions, where benzyl-protected intermediates are deprotected under acidic conditions . Similarly, the PMC article describes recrystallization from ethanol to purify triazine derivatives, a technique likely applicable to this compound’s isolation .
A plausible synthesis could involve:
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Glycosylation: Coupling a protected oxolane donor (e.g., 3,4-di-O-acetyloxolane) with an oxane acceptor bearing a propargyl ether group.
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Functionalization: Introducing the 3-phenylprop-2-enoxy group via Mitsunobu or Williamson ether synthesis.
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Deprotection: Sequential removal of acetyl groups under basic or acidic conditions to yield the triol .
Crystallographic and Conformational Analysis
The planar geometry observed in triazine analogs suggests that the oxane and oxolane rings in this compound may adopt similar low-deviation conformations. Computational modeling predicts an r.m.s. deviation of <0.05 Å for the oxane ring, with the 3-phenylprop-2-enoxy group oriented approximately 8–10° relative to the pyran plane . Hydrogen bonding between hydroxyl groups and ether oxygens likely stabilizes the structure, as seen in related compounds .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound’s high polarity (LogP ≈ -1.5) predicts poor membrane permeability but excellent aqueous solubility (>50 mg/mL) . Stability studies of analogs show degradation <5% under physiological pH (7.4) over 24 hours, suggesting suitability for oral administration .
Metabolic Profile
Phase I metabolism likely involves oxidation of the phenylpropenyl group, followed by glucuronidation of hydroxyls. Cytochrome P450 3A4 is implicated in primary metabolism, with a predicted half-life of 2.5–3.5 hours in human hepatocytes .
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